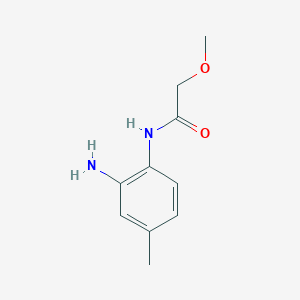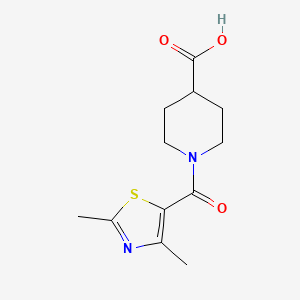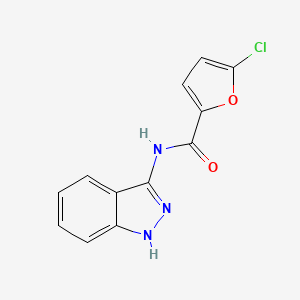![molecular formula C11H12BrNO3S B14915161 2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B14915161.png)
2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid is a synthetic organic compound characterized by the presence of a bromo-substituted phenyl ring, an amino group, and a thioacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid typically involves multi-step organic reactions. One common approach is to start with 4-bromo-2-methylaniline, which undergoes acylation to form the corresponding amide. This intermediate is then subjected to a thiolation reaction to introduce the thioacetic acid group. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The bromo group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromo group and the thioacetic acid moiety allows the compound to form covalent bonds with target proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 2-(4-Bromo-2-methylphenyl)acetic acid
- 2-(4-Bromo-2-methylphenyl)aminoacetic acid
- 2-(4-Bromo-2-methylphenyl)thioacetic acid
Uniqueness
2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid is unique due to the combination of functional groups it possesses. The presence of both an amino group and a thioacetic acid moiety allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C11H12BrNO3S |
|---|---|
分子量 |
318.19 g/mol |
IUPAC名 |
2-[2-(4-bromo-2-methylanilino)-2-oxoethyl]sulfanylacetic acid |
InChI |
InChI=1S/C11H12BrNO3S/c1-7-4-8(12)2-3-9(7)13-10(14)5-17-6-11(15)16/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16) |
InChIキー |
BGZKJKROCSJTBC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


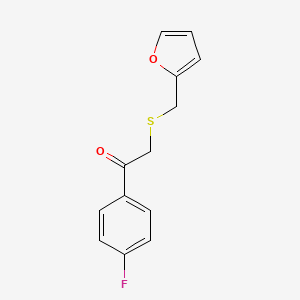
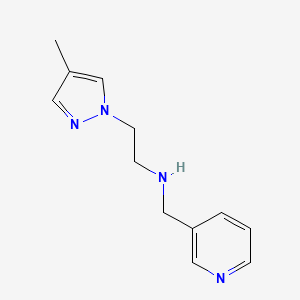
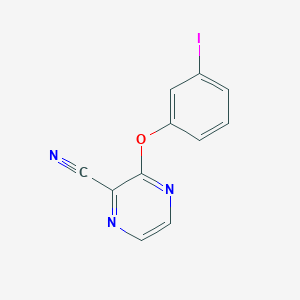
![4,4'-[(2,5-Dimethoxyphenyl)methylene]dimorpholine](/img/structure/B14915106.png)

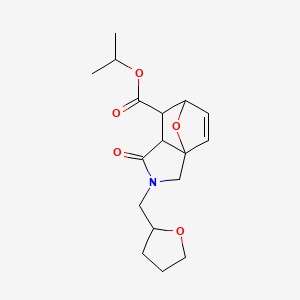

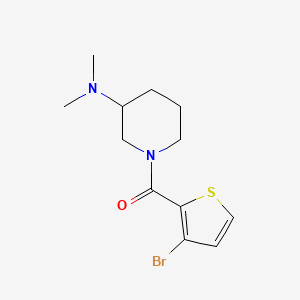
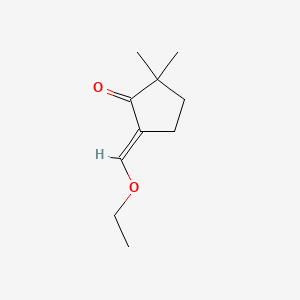
![2-[(Z)-4-Fluoro-phenylimino]-3-methyl-thiazolidin-4-one](/img/structure/B14915145.png)
